MHY336

Description

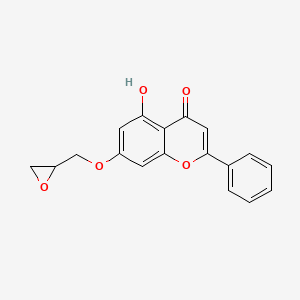

Structure

3D Structure

Properties

CAS No. |

84858-42-4 |

|---|---|

Molecular Formula |

C18H14O5 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

5-hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one |

InChI |

InChI=1S/C18H14O5/c19-14-6-12(21-9-13-10-22-13)7-17-18(14)15(20)8-16(23-17)11-4-2-1-3-5-11/h1-8,13,19H,9-10H2 |

InChI Key |

UDIGIQIAYHXCND-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |

Canonical SMILES |

C1C(O1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |

Synonyms |

5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenyl-4H-chromen-4-one |

Origin of Product |

United States |

Synthetic Methodologies and Structural Design of Mhy336

Strategies for the Chemical Synthesis of MHY336

The synthesis of this compound, chemically known as 5-hydroxy-7-(oxiran-2-ylmethoxy)-2-phenyl-4H-chromen-4-one, was reported by the Laboratory of Medicinal Chemistry at Pusan National University, Korea, under the guidance of Professor Hyung Ryong Moon nih.govresearchgate.net. While the detailed, step-by-step synthetic pathway for this compound is typically elaborated in the primary research publications where the compound was first introduced, the nature of such complex organic molecules generally implies a multi-step synthetic process. This often involves the chemical modification of existing flavonoid scaffolds or the de novo construction of the chromen-4-one core, followed by the introduction of the epoxypropoxy moiety and other functional groups through various organic reactions. The precise control over stereochemistry, especially concerning the epoxide ring, would be crucial in such synthetic endeavors to ensure biological activity.

Classification of this compound as a Novel Epoxypropoxy Flavonoid Derivative

This compound is classified as a novel epoxypropoxy flavonoid derivative researchgate.netctdbase.orgnih.govnih.govuni.luresearchgate.netsigmaaldrich.com. Flavonoids are a diverse group of naturally occurring polyphenolic compounds characterized by a C6-C3-C6 carbon skeleton, typically comprising two benzene (B151609) rings (A and B) linked by a three-carbon bridge that often forms a heterocyclic ring (C-ring) researchgate.net. The specific chemical name of this compound, 5-hydroxy-7-(oxiran-2-ylmethoxy)-2-phenyl-4H-chromen-4-one nih.gov, highlights its key structural elements:

Flavonoid Core: The "chromen-4-one" moiety indicates its fundamental flavonoid structure.

Hydroxy Group: The "5-hydroxy" denotes a hydroxyl group attached at the 5-position of the flavonoid core.

Epoxypropoxy Moiety: The "7-(oxiran-2-ylmethoxy)" signifies the presence of an epoxypropoxy group, an oxirane ring linked via a methoxy (B1213986) bridge, attached at the 7-position. This epoxypropoxy functionality is a distinctive feature that sets this compound apart as a "novel" derivative within the flavonoid class.

Phenyl Group: The "2-phenyl" indicates a phenyl substituent at the 2-position of the chromen-4-one system.

This unique combination of a flavonoid backbone with an epoxypropoxy substituent contributes to its specific biological interactions and inhibitory properties.

Principles of Rational Design in the Development of Topoisomerase II Inhibitors, Including this compound

This compound functions as a topoisomerase II (TOP2) inhibitor, an enzyme crucial for DNA replication, transcription, and repair by managing DNA topology researchgate.netctdbase.orgnih.govnih.govuni.luresearchgate.netsigmaaldrich.com. TOP2 inhibitors are broadly categorized into two main types: topoisomerase poisons and catalytic inhibitors. Topoisomerase poisons, such as etoposide (B1684455) and doxorubicin (B1662922), act by stabilizing the covalent TOP2-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cell death, a mechanism often associated with severe side effects. In contrast, catalytic inhibitors interfere with the catalytic cycle of the enzyme without necessarily inducing DNA cleavage, resulting in limited DNA damage and potentially fewer side effects while still effectively suppressing cancer cell proliferation.

The rational design of TOP2 inhibitors often involves considering the pharmacophoric features of existing successful drugs. For instance, doxorubicin, a well-known TOP2 poison and DNA intercalator, possesses a planar polyaromatic system that inserts between DNA base pairs and a groove-binding side that occupies the minor groove of DNA. While the explicit rational design steps for this compound are not detailed in the available information, its classification as a novel compound and its specific structure suggest that its development likely involved a deliberate approach to modify a flavonoid scaffold to enhance its inhibitory activity and potentially improve its therapeutic index. This compound has been noted for its "strong topoisomerase-mediated anti-tumour activity but fewer side effects than other topoisomerase II inhibitors". Research indicates that this compound exhibits catalytic activity on the topoisomerase II enzyme similar to that of etoposide. This suggests that this compound may function as a catalytic inhibitor, offering a potentially safer profile compared to TOP2 poisons.

Detailed Research Findings

This compound demonstrates significant anticancer activities through various mechanisms:

Cytotoxicity and Apoptosis Induction: this compound has shown potent inhibitory effects on the proliferation of several cancer cell lines. It induces apoptosis, a programmed cell death, in prostate cancer cells (LNCaP, PC-3, and DU145) and human colon cancer cells (HCT116) nih.govresearchgate.netctdbase.orgnih.govnih.gov.

Cell Cycle Arrest: The compound induces cell cycle arrest, primarily in the G2/M phase, in both prostate and colon cancer cells nih.govnih.gov. This arrest is crucial as it prevents cancer cells from dividing and proliferating. In HCT116 cells, the effects of this compound on cell cycle arrest and apoptosis are dependent on the tumor suppressor proteins p53 and p21 nih.gov. This compound treatment has been shown to decrease the expression levels of key cell cycle regulatory proteins, including cyclin B1, Cdc25c, and Cdc2 nih.gov.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (for LNCaP) |

| LNCaP | 1.39 | 1.55 |

| DU145 | 2.94 | N/A |

| PC-3 | 3.72 | N/A |

Note: IC₅₀ values represent the half-maximal inhibitory concentration, indicating the potency of the compound.

Molecular Mechanisms of Action of Mhy336 in Cellular Systems

Topoisomerase II Inhibition: A Primary Mode of Action

MHY336 functions as a topoisomerase II inhibitor, a critical enzyme involved in DNA replication, transcription, and chromosome segregation. Its inhibitory action leads to DNA damage, which subsequently triggers cellular responses such as cell cycle arrest and apoptosis. researchgate.netnih.gov

In a cell-free system, the catalytic activity of this compound on the topoisomerase II enzyme has been observed to be comparable to that of etoposide (B1684455), a well-established topoisomerase II poison. researchgate.netnih.gov In cell-based assays, this compound demonstrated significant inhibition of proliferation across various prostate cancer cell lines, including LNCaP, PC-3, and DU145 cells. researchgate.netnih.gov

A comparative analysis of cytotoxicity revealed that this compound exhibited greater potency in LNCaP cells compared to DU145 and PC3 cells. Furthermore, its cytotoxic efficacy in LNCaP cells was similar to that of doxorubicin (B1662922), another widely used chemotherapeutic agent and topoisomerase II poison. researchgate.netnih.gov In human colorectal carcinoma HCT116 cells, this compound displayed concentration- and time-dependent cytotoxicity, with varying IC50 values depending on the p53 status of the cells. spandidos-publications.com

Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Doxorubicin

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | LNCaP | 1.39 | researchgate.netnih.gov |

| This compound | DU145 | 2.94 | researchgate.netnih.gov |

| This compound | PC3 | 3.72 | researchgate.netnih.gov |

| Doxorubicin | LNCaP | 1.55 | researchgate.netnih.gov |

| This compound (24h) | HCT116 p53-wt | ~10 | spandidos-publications.com |

| This compound (48h) | HCT116 p53-wt | ~6 | spandidos-publications.com |

The impact of this compound on topoisomerase II alpha (topo IIα) expression varies depending on the p53 status of the cellular system. In LNCaP cells, which possess wild-type p53, this compound treatment led to a significant down-regulation of topoisomerase II alpha expression, coupled with an up-regulation of p53 expression. researchgate.netnih.gov This suggests a p53-dependent mechanism, where wild-type p53 can transcriptionally downregulate topoisomerase II in response to cellular stress or DNA damage. spandidos-publications.comspandidos-publications.com

Cell Cycle Perturbation Induced by this compound

This compound significantly perturbs the cell cycle, leading to arrest at specific phases, which is a critical step in its anticancer mechanism. researchgate.netnih.govspandidos-publications.com

This compound is known to induce G2/M phase arrest in various cancer cell lines, including LNCaP prostate cancer cells and HCT116 human colon cancer cells. researchgate.netspandidos-publications.comnih.gov This arrest is primarily mediated through a p53- and p21-dependent pathway. researchgate.netspandidos-publications.comnih.gov

In cells with wild-type p53, this compound treatment leads to an increase in p53 expression over time. This elevated p53 level is associated with heightened DNA fragmentation and cleavage of poly(ADP-ribose) polymerase, indicating an increased sensitivity to apoptotic stimuli. spandidos-publications.comnih.gov A key event in this G2/M arrest is the induction of p21, a cyclin-dependent kinase (CDK) inhibitor. This compound treatment results in a concentration-dependent increase in the protein levels of p21 and p27 in p53-wild-type cells. spandidos-publications.com

Furthermore, this compound treatment leads to a concentration-dependent decrease in the expression levels of key cell cycle regulatory proteins involved in G2/M progression, including cyclin B1, Cdc25c, and Cdc2. spandidos-publications.com The upregulation of p21 and the downregulation of cyclin B1, Cdc2, and Cdc25c are considered fundamental molecular mechanisms by which this compound inhibits cell growth and induces cell cycle arrest. spandidos-publications.com Cells lacking functional p53 or p21 (p53-null and p21-null cells) exhibit increased resistance to the antiproliferative and apoptotic effects of this compound, emphasizing the indispensable role of these proteins in the compound's mechanism of action. spandidos-publications.com

Crucially, the induction of both G2/M and S phase arrest by this compound in LNCaP cells occurs through a well-documented topoisomerase II-dependent mechanism. researchgate.netnih.gov This establishes a direct link between this compound's primary mode of action as a topoisomerase II inhibitor and its ability to perturb the cell cycle. The inhibition of topoisomerase II leads to the accumulation of DNA strand breaks and unresolved DNA topology, which activate cell cycle checkpoints, thereby halting cell progression at critical phases to allow for DNA repair or to trigger programmed cell death if the damage is irreparable. ubc.canih.gov

In Vitro Pharmacological Investigations of Mhy336

Antiproliferative Efficacy in Human Cancer Cell Lines

MHY336 exhibits potent antiproliferative activity across a range of human cancer cell lines, with its efficacy varying depending on the cell line and its genetic characteristics.

Evaluation in Prostate Cancer Cell Lines (LNCaP, PC-3, DU145)

In vitro cell-based assays have shown that this compound significantly inhibits the proliferation of three human prostate cancer cell lines: LNCaP, PC-3, and DU145 sigmaaldrich.com. Notably, this compound demonstrated the most potent cytotoxicity in LNCaP cells, with an IC50 value of 1.39 μM. Its cytotoxicity was less pronounced in DU145 cells (IC50 = 2.94 μM) and PC-3 cells (IC50 = 3.72 μM) sigmaaldrich.com. These differences in sensitivity may be attributed to the p53 status of the cell lines; LNCaP cells possess wild-type p53, whereas DU145 and PC-3 cells have mutated or deleted p53 sigmaaldrich.com.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

| Cell Line | p53 Status | IC50 (μM) |

| LNCaP | Wild-type p53 | 1.39 |

| DU145 | Mutated/Deleted p53 | 2.94 |

| PC-3 | Mutated/Deleted p53 | 3.72 |

Evaluation in Colorectal Cancer Cell Lines (HCT116 p53+/+, p53-/-, p21-/-)

Studies comparing the cytotoxicity of this compound in isogenic variants of human colorectal carcinoma HCT116 cells (p53+/+, p53-/-, and p21-/-) revealed a concentration- and time-dependent cytotoxic effect nih.gov. This compound exhibited more potent cytotoxicity in HCT116 p53-wild-type (p53-wt) cells compared to p53-null and p21-null cells. The IC50 values for this compound in HCT116 p53-wt cells were approximately 10 μM at 24 hours and 6 μM at 48 hours. In contrast, p53-null cells showed IC50 values of approximately 15 μM at 24 hours and 10 μM at 48 hours, while p21-null cells exhibited IC50 values of 20 μM at 24 hours and 15 μM at 48 hours nih.gov. These findings suggest that both p53 and p21 play critical roles in the antiproliferative and apoptotic effects induced by this compound in colorectal cancer cells nih.gov.

Table 2: IC50 Values of this compound in HCT116 Colorectal Cancer Cell Lines

| Cell Line (HCT116 Variant) | p53/p21 Status | IC50 (μM) at 24h | IC50 (μM) at 48h |

| HCT116 p53+/+ | p53-wild-type | ~10 | ~6 |

| HCT116 p53-/- | p53-null | ~15 | ~10 |

| HCT116 p21-/- | p21-null | ~20 | ~15 |

Comparative Cytotoxicity with Established Chemotherapeutic Agents (e.g., Doxorubicin)

In LNCaP prostate cancer cells, this compound treatment demonstrated cytotoxicity levels comparable to those induced by doxorubicin (B1662922), an established chemotherapeutic agent, with this compound having an IC50 of 1.39 μM compared to doxorubicin's IC50 of 1.55 μM sigmaaldrich.com. This suggests that this compound possesses a cytotoxic potency similar to that of a widely used anticancer drug in this specific cell line sigmaaldrich.com.

Cellular Responses to this compound Treatment

Beyond its antiproliferative effects, this compound induces specific cellular responses, including alterations in cell cycle progression and the induction of apoptotic cell death.

Assessment of Cell Cycle Distribution via Flow Cytometry

This compound has been shown to induce cell cycle arrest. In LNCaP prostate cancer cells, this compound treatment led to G2/M or S phase arrest through a topoisomerase II-dependent mechanism sigmaaldrich.com. In HCT116 p53-wild-type cells, this compound treatment resulted in a concentration-dependent decrease in the expression levels of key cell cycle regulatory proteins, including cyclin B1, Cdc25c, and Cdc2. Concurrently, it increased the protein levels of p21 and p27, which are cyclin-dependent kinase inhibitors known to mediate cell cycle arrest. The involvement of p53 and p21 is crucial for this compound-induced cell cycle arrest in HCT116 cells nih.gov. Flow cytometry is a standard technique used to assess cell cycle distribution by quantifying DNA content.

Quantification of Apoptotic Cell Death through Biochemical and Morphological Assays

This compound significantly induces apoptotic cell death. In LNCaP cells, this compound was found to markedly induce apoptosis via the mitochondria-mediated intrinsic pathway. This was confirmed through various biochemical and morphological assays, including Annexin V-FITC binding assays, DAPI staining, and Western blot analyses sigmaaldrich.com. In HCT116 p53-wild-type cells, this compound treatment led to an increase in p53 expression over time. This elevated p53 level was associated with increased DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase, consistent with an enhanced sensitivity of these cells to apoptotic stimuli nih.gov. Conversely, p53-null and p21-null HCT116 cells exhibited greater resistance to the apoptotic effects of this compound compared to their p53-wild-type counterparts nih.gov. Apoptosis was quantified using methods such as Annexin V binding and propidium (B1200493) iodide (PI) uptake analyzed by flow cytometry, as well as DNA fragmentation analysis via gel electrophoresis. Biochemical and morphological assays are essential for characterizing and quantifying apoptotic cell death, distinguishing it from other forms of cell death like necrosis.

Preclinical in Vivo Efficacy and Pharmacodynamics of Mhy336

Evaluation of Antitumor Activity in Xenograft Models

The assessment of a compound's antitumor activity in vivo is a crucial component of preclinical development. This is often conducted using xenograft models, where human tumor cells are implanted into immunocompromised mice. These models allow for the evaluation of a drug's ability to inhibit tumor growth in a living organism.

Assessment of Systemic Pharmacodynamic Effects Related to Molecular Target Engagement

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. For MHY336, in vitro studies have provided significant insights into its molecular mechanism of action and its effects on cancer cells.

This compound has been identified as a topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme involved in DNA replication and transcription; its inhibition leads to DNA damage and ultimately, cell death. The catalytic activity of this compound on the topoisomerase II enzyme has been shown to be comparable to that of the established anticancer drug, etoposide (B1684455).

In vitro cell-based assays have demonstrated that this compound significantly inhibits the proliferation of human prostate cancer cell lines, including LNCaP, PC-3, and DU145 cells. The cytotoxic potency of this compound was found to be most pronounced in LNCaP cells.

| Cell Line | IC50 (µM) |

| LNCaP | 1.39 |

| DU145 | 2.94 |

| PC-3 | 3.72 |

This table displays the half-maximal inhibitory concentration (IC50) of this compound in different prostate cancer cell lines, indicating the concentration of the compound required to inhibit the growth of 50% of the cells.

Further investigation into the pharmacodynamic effects of this compound revealed its ability to induce cell cycle arrest at the G2/M or S phase in LNCaP cells, a characteristic feature of topoisomerase II inhibitors. Moreover, this compound was shown to induce apoptotic cell death through the mitochondria-mediated intrinsic pathway in these cells.

The engagement of its molecular target, topoisomerase II, by this compound also leads to downstream effects on other cellular proteins. In LNCaP cells, which have wild-type p53, treatment with this compound resulted in a significant down-regulation of topoisomerase II alpha expression and an up-regulation of p53 expression. In contrast, in DU145 and PC3 cells, which have mutated or deleted p53, this compound up-regulated the expression of topoisomerase II alpha protein. These findings underscore the complex interplay between this compound, its primary target, and key cellular pathways involved in cell cycle regulation and apoptosis.

Advanced Research Methodologies and Analytical Approaches for Mhy336 Investigations

In Vitro Cell-Based Assays: Methodological Refinements and Development of Complex Models

In vitro cell-based assays have been fundamental in characterizing the antiproliferative and apoptotic effects of MHY336. These assays have been applied to various human cancer cell lines to assess cytotoxicity and cellular responses.

This compound demonstrated significant inhibition of proliferation in prostate cancer cell lines, including LNCaP, PC-3, and DU145 cells wikipedia.org. Notably, its cytotoxicity was more potent in LNCaP cells (IC₅₀ = 1.39 µM) compared to DU145 (IC₅₀ = 2.94 µM) and PC3 cells (IC₅₀ = 3.72 µM) wikipedia.org. The compound also exhibited cytotoxicity comparable to doxorubicin (B1662922) in LNCaP cells (IC₅₀ = 1.55 µM) wikipedia.org.

Further methodological refinements involved the use of complex cell models, specifically three isogenic variants of human colorectal carcinoma HCT116 cells: p53 wild-type (p53+/+), p53-null (p53-/-), and p21-null (p21-/-) nih.gov. This approach allowed for a detailed comparison of cytotoxicity, cell cycle distribution, and apoptosis upon this compound treatment, specifically investigating the roles of p53 and p21 in the cellular response nih.gov. This compound was observed to induce G2/M or S phase arrest in LNCaP cells through a topoisomerase II-dependent mechanism wikipedia.org. In a cell-free system, this compound also showed potent activity in scavenging reactive oxygen species against 3-morpholinosydnonimine hydrochloride (SIN-1)-induced oxidative stress wikipedia.org.

The cytotoxicity data for this compound in various cell lines are summarized in the table below:

| Cell Line | IC₅₀ (µM) | Reference |

| LNCaP | 1.39 | wikipedia.org |

| DU145 | 2.94 | wikipedia.org |

| PC3 | 3.72 | wikipedia.org |

| HCT116 | Not specified, but effects observed | nih.gov |

Biochemical and Molecular Biology Techniques for Mechanistic Elucidation (e.g., Western Blot, DAPI Staining, Annexin V-FITC Binding Assay)

Biochemical and molecular biology techniques have been crucial for dissecting the mechanistic actions of this compound. These methods provided insights into its effects on protein expression, cell cycle progression, and apoptosis.

Western blot analysis revealed that this compound treatment increased the expression of p53 over time in cells with wild-type p53 status nih.gov. This elevated p53 level was associated with increased DNA fragmentation and cleavage of poly(ADP-ribose) polymerase (PARP), indicating increased sensitivity of these cells to apoptotic stimuli nih.gov. Additionally, Western blot analyses demonstrated that this compound significantly down-regulated topoisomerase II alpha expression and up-regulated p53 expression in LNCaP cells (which have wild-type p53), while it up-regulated the topoisomerase II alpha protein in DU145 and PC3 cells (which have mutated or deleted p53) wikipedia.org.

Further studies employing Annexin V-FITC binding assay and DAPI staining illustrated that this compound markedly induced apoptotic cell death via the mitochondria-mediated intrinsic pathway in LNCaP cells wikipedia.org. These techniques collectively confirmed the pro-apoptotic effects of this compound and its influence on key regulatory proteins.

Genetic Manipulation Techniques (e.g., siRNA Knockdown for p53 and p21 in Cellular Studies)

Genetic manipulation techniques, particularly siRNA knockdown, have been instrumental in confirming the roles of specific genes in this compound's mechanism of action.

Studies utilized siRNA knockdown of p53 and p21 in p53 wild-type HCT116 cells nih.gov. The results from these experiments, along with the use of p53-null and p21-null HCT116 cells, indicated that p53 and p21 play a crucial role in this compound-induced cell cycle arrest and apoptosis nih.gov. Specifically, p53-null and p21-null cells exhibited greater resistance to the antiproliferative and apoptotic effects of this compound compared to p53 wild-type cells nih.gov. This demonstrated the dependence of this compound's efficacy on the functional integrity of the p53-p21 pathway.

Computational and In Silico Approaches for Molecular Interaction Analysis (e.g., Molecular Docking)

Computational and in silico approaches, such as molecular docking, are valuable tools for predicting the binding interactions between a compound and its molecular targets. While this compound is characterized as a novel topoisomerase II inhibitor nih.govwikipedia.org, a class of compounds frequently investigated using molecular docking studies wikidata.orgresearchgate.netguidetopharmacology.org, specific detailed molecular docking findings directly pertaining to this compound itself were not explicitly detailed in the primary research snippets provided nih.govwikipedia.org. However, the mention of "docking-based approaches" in the context of this compound in some citations suggests its relevance in broader studies guidetopharmacology.org. These methods are generally employed to understand the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into its mechanism of action at an atomic level jeol.com.

Proteomic and Transcriptomic Profiling for Comprehensive Target Identification and Pathway Analysis

Proteomic and transcriptomic profiling are advanced methodologies that provide a comprehensive view of gene and protein expression changes in response to a compound, enabling broad target identification and pathway analysis. While these techniques are highly relevant for a thorough understanding of a compound's biological impact, the provided research snippets focusing on this compound did not detail specific proteomic or transcriptomic profiling studies conducted for this compound nih.govwikipedia.org. The mechanistic elucidations for this compound primarily involved targeted biochemical and molecular biology techniques, such as Western blot, focusing on specific proteins like p53, p21, and topoisomerase II alpha nih.govwikipedia.org.

Future Directions and Translational Perspectives in Mhy336 Research

Elucidating Novel Molecular Targets and Unexplored Signaling Pathways of MHY336 Action

This compound functions as a topoisomerase II inhibitor, leading to cell cycle arrest in the G2/M or S phase researchgate.netresearchgate.net. Its anticancer activity has been demonstrated in prostate cancer cell lines such as LNCaP, PC-3, and DU145, as well as in HCT116 human colon cancer cells researchgate.netnih.govmedrxiv.orgresearchgate.netspandidos-publications.comkib.ac.cnnih.govmdpi.comtandfonline.come-crt.orgnih.govresearchgate.nete-crt.org. A crucial aspect of this compound's mechanism involves the p53- and p21-dependent pathways researchgate.netspandidos-publications.come-crt.orgnih.gove-crt.orge-crt.orge-crt.org. Studies indicate that this compound treatment in p53-wild-type (p53-wt) cells induces DNA damage, which subsequently upregulates p53, thereby triggering p53-dependent apoptotic cell death through the inhibition of topoisomerase II activity spandidos-publications.com.

Further mechanistic studies have revealed that this compound modulates the expression of apoptosis-related proteins in p53-wt cells. Specifically, it leads to the significant activation of pro-caspase-3 and pro-caspase-8, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. These findings collectively suggest that this compound induces apoptosis through both intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways spandidos-publications.com.

Table 1: this compound Cytotoxicity (IC50) in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| LNCaP | 1.39 | researchgate.net |

| DU145 | 2.94 | researchgate.net |

| PC3 | 3.72 | researchgate.net |

Note: This table presents key cytotoxicity data for this compound. In an interactive format, users could filter by cell line or sort by IC50 value.

Investigating Potential Synergistic Effects with Other Therapeutic Modalities

The development of combination therapies is a cornerstone of modern oncology, aiming to achieve enhanced efficacy, overcome drug resistance, and potentially reduce individual drug dosages. While direct studies on this compound's synergistic effects are not extensively detailed in current literature, the precedent set by other compounds within the MHY series suggests a promising future direction. For instance, a related carbazole (B46965) derivative, MHY407, has been shown to sensitize cancer cells to DNA damage induced by doxorubicin (B1662922), etoposide (B1684455), and radiation nih.gov. This highlights the potential for this compound, given its topoisomerase II inhibitory and DNA damage-inducing properties, to exhibit synergistic effects when combined with other chemotherapeutic agents, radiation therapy, or targeted therapies.

Future investigations should systematically explore this compound in combination with established anticancer drugs that operate through complementary mechanisms. Potential candidates for combination studies could include DNA-damaging agents, PARP inhibitors, or inhibitors of DNA repair pathways, which might enhance the cytotoxicity induced by this compound's topoisomerase II inhibition. Furthermore, exploring combinations with immunotherapies could be valuable, as synergistic effects between different therapeutic modalities, including targeted therapy and immunotherapy, have been observed in other cancer contexts nih.gov. Such studies could reveal novel combination regimens that improve therapeutic outcomes and broaden this compound's clinical applicability.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

Current research on this compound has primarily relied on in vitro cell-based assays using established cancer cell lines researchgate.netnih.govmedrxiv.orgspandidos-publications.comkib.ac.cnnih.gove-crt.orgnih.govresearchgate.nete-crt.orge-crt.org. While these models are instrumental for initial screening and mechanistic insights, the translation of findings to clinical settings necessitates the use of more physiologically relevant preclinical models.

Future research should prioritize the development and utilization of advanced preclinical models to thoroughly evaluate this compound's efficacy and further elucidate its mechanisms of action. This includes, but is not limited to:

Patient-Derived Xenografts (PDX) Models: These models, derived directly from patient tumors, retain the heterogeneity and characteristics of the original tumor, offering a more accurate representation of human cancer in vivo. While a mouse xenograft model has been used for a related compound, MHY695 nih.gov, applying similar models for this compound would provide critical insights into its in vivo efficacy, pharmacokinetics, and potential for overcoming resistance mechanisms.

Organoid Models: Three-dimensional (3D) organoid cultures derived from patient tumors or normal tissues can recapitulate tissue architecture and cellular interactions more faithfully than traditional 2D cell cultures. Utilizing organoids would allow for high-throughput screening of this compound's efficacy in a more complex microenvironment and facilitate detailed mechanistic studies in a context closer to human physiology.

Co-culture Systems and Microfluidic Devices: These advanced in vitro models can simulate aspects of the tumor microenvironment, including interactions with stromal cells, immune cells, and extracellular matrix components. Such systems would be invaluable for understanding how the tumor microenvironment influences this compound's activity and for identifying potential resistance mechanisms.

The integration of these advanced preclinical models will be crucial for bridging the gap between basic research and clinical translation, providing a more robust foundation for the future development of this compound as a therapeutic agent.

Exploring Broader Biological Activities and Therapeutic Applications Beyond Current Cancer Research

Currently, research on this compound has predominantly focused on its anticancer properties, particularly in prostate and colon cancers researchgate.netnih.govmedrxiv.orgspandidos-publications.comkib.ac.cnnih.govmdpi.comtandfonline.come-crt.orgnih.govresearchgate.nete-crt.orge-crt.orge-crt.org. However, the discovery of its potent reactive oxygen species (ROS) scavenging activity in a cell-free system researchgate.net suggests that this compound may possess broader biological activities that extend beyond its established role in oncology.

The antioxidant properties of this compound could potentially be harnessed for therapeutic applications in diseases characterized by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, or inflammatory conditions. While these are currently outside the primary scope of this compound research, exploring these avenues could uncover novel therapeutic applications. Future studies should investigate the cellular and in vivo relevance of its ROS-scavenging activity and its potential impact on non-cancerous pathological processes. This would involve rigorous preclinical studies to assess its efficacy in relevant disease models and to determine if its primary mechanism of action (topoisomerase II inhibition) or its antioxidant properties are dominant in such contexts.

Strategies for Optimizing Efficacy and Specificity of this compound for Enhanced Therapeutic Potential

To maximize the therapeutic potential of this compound, future research should focus on strategies to optimize its efficacy and specificity. Given its flavonoid structure, challenges related to bioavailability, solubility, and targeted delivery, which are common for many phytochemicals, may need to be addressed nih.govmdpi.com.

Key strategies for optimization include:

Medicinal Chemistry Approaches: Structural modifications to the this compound scaffold could be explored to enhance its potency, improve its pharmacokinetic profile, or increase its selectivity for specific topoisomerase II isoforms or cancer cell types, thereby reducing potential off-target effects.

Formulation and Delivery Systems: Developing advanced drug delivery systems, such as nanoparticles or micro-encapsulation, could improve this compound's solubility, enhance its bioavailability, prolong its circulation time, and enable targeted delivery to tumor sites. This approach has shown promise for other flavonoids nih.gov.

Combination with Modulators of Resistance Pathways: Investigating this compound in combination with agents that inhibit drug efflux pumps or modulate resistance pathways could enhance its therapeutic index and overcome acquired resistance in cancer cells.

Biomarker Identification: Identifying predictive biomarkers that indicate sensitivity or resistance to this compound would enable patient stratification and guide personalized treatment strategies, ensuring that the compound is administered to patients most likely to benefit.

By pursuing these future directions, researchers can build upon the foundational understanding of this compound to unlock its full therapeutic potential and pave the way for its translation into clinical practice.

Q & A

Q. What integrative approaches reconcile discrepancies in this compound’s therapeutic index between preclinical and early-phase clinical trials?

- Methodological Answer : Retrospectively analyze preclinical models for interspecies metabolic differences (e.g., CYP450 isoform expression). Apply translational PK/PD modeling to adjust dosing regimens. Use Bayesian adaptive trial designs to refine efficacy/safety thresholds in Phase I/II .

Methodological Considerations

- Data Contradiction Analysis : Iteratively cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and apply Bradford Hill criteria to assess causality .

- Ethical & Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register experimental protocols to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.